molecular formula C16H8Br2NO2- B10953492 6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate

6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate

Cat. No.: B10953492
M. Wt: 406.05 g/mol
InChI Key: ZKFNAFHIFMSEOK-UHFFFAOYSA-M
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Description

6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate is a quinoline derivative with significant potential in various scientific fields. Quinoline derivatives are known for their diverse biological activities and applications in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the reactants.

    Solvents: Common solvents include ethanol, toluene, and dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various substituted quinoline derivatives, which may have enhanced biological activities .

Scientific Research Applications

6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate involves its interaction with specific molecular targets. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes or receptors, affecting various cellular pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-2-(2-bromophenyl)quinoline-4-carboxylate is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

Molecular Formula

C16H8Br2NO2-

Molecular Weight

406.05 g/mol

IUPAC Name

6-bromo-2-(2-bromophenyl)quinoline-4-carboxylate

InChI

InChI=1S/C16H9Br2NO2/c17-9-5-6-14-11(7-9)12(16(20)21)8-15(19-14)10-3-1-2-4-13(10)18/h1-8H,(H,20,21)/p-1

InChI Key

ZKFNAFHIFMSEOK-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)[O-])Br

Origin of Product

United States

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